molecular formula C24H15BrN2O3 B4897010 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide

Cat. No. B4897010
M. Wt: 459.3 g/mol
InChI Key: TWRFZQLWFHWRQI-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide, also known as BR-DIM, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BR-DIM is a derivative of 1,3-benzoxazole and naphthalene, and has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide is not fully understood, but several studies have suggested that it works by regulating various signaling pathways involved in cancer, inflammation, and oxidative stress. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has also been shown to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of pro-inflammatory cytokine production, and protection against oxidative stress-induced damage. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has also been shown to regulate various cellular processes, including cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related disorders. However, one of the limitations of using N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide in lab experiments is its relatively low solubility in water, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions that could be explored in the study of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide. One possible direction is to investigate the potential use of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to study the effects of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide on other cellular processes, such as autophagy and DNA repair. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide involves the reaction of 5-bromo-1-naphthylamine with 3-(1,3-benzoxazol-2-yl)-4-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Several studies have shown that N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has anti-cancer properties, and can induce apoptosis in cancer cells by regulating various signaling pathways. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has also been shown to have anti-inflammatory effects, and can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has been shown to possess anti-oxidant properties, and can protect cells from oxidative stress-induced damage.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromonaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN2O3/c25-19-8-4-5-15-16(19)6-3-7-17(15)23(29)26-14-11-12-21(28)18(13-14)24-27-20-9-1-2-10-22(20)30-24/h1-13,28H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRFZQLWFHWRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-bromonaphthalene-1-carboxamide

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